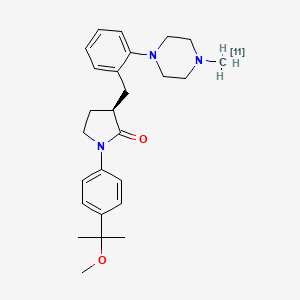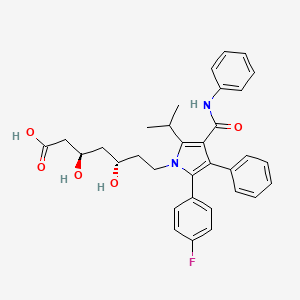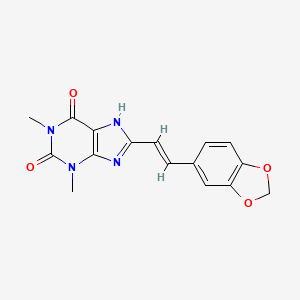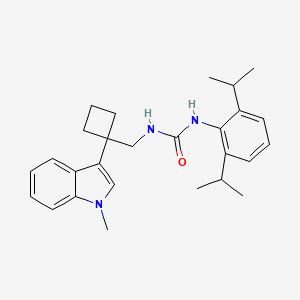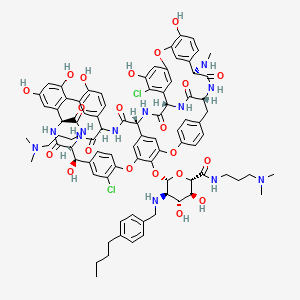
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of Ristomycin A, which is known for its antibiotic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of various functional groups and the formation of complex molecular structures. The specific synthetic routes and reaction conditions would typically involve:
Starting Materials: Identification of suitable starting materials that can be transformed into the desired compound.
Reaction Conditions: Optimization of temperature, pressure, solvents, and catalysts to achieve the desired transformations.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency. This might include:
Batch Processing: Producing the compound in large batches with controlled reaction conditions.
Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study the interactions between different biomolecules or to investigate its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential antibiotic properties or other therapeutic effects.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could lead to the inhibition or activation of certain biological pathways, resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other derivatives of Ristomycin A or other antibiotics with similar structures.
Uniqueness
The uniqueness of this compound could be highlighted by its specific structural features, such as the presence of certain functional groups or the overall molecular architecture.
Conclusion
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl- is a complex and potentially valuable compound with applications in various scientific fields
Propiedades
Fórmula molecular |
C86H94Cl2N12O21 |
|---|---|
Peso molecular |
1702.6 g/mol |
Nombre IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-[(4-butylphenyl)methylamino]-6-[3-(dimethylamino)propylcarbamoyl]-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C86H94Cl2N12O21/c1-7-8-11-41-12-14-43(15-13-41)40-92-72-74(107)75(108)77(85(116)91-27-10-29-100(5)6)121-86(72)120-76-62-34-47-35-63(76)119-60-25-20-46(32-54(60)87)73(106)71-84(115)97-69(79(110)90-26-9-28-99(3)4)52-36-48(101)37-58(104)64(52)51-31-44(18-23-56(51)102)67(81(112)98-71)94-82(113)68(47)95-83(114)70-53-38-50(39-59(105)65(53)88)118-61-33-45(19-24-57(61)103)66(89-2)80(111)93-55(78(109)96-70)30-42-16-21-49(117-62)22-17-42/h12-25,31-39,55,66-75,77,86,89,92,101-108H,7-11,26-30,40H2,1-6H3,(H,90,110)(H,91,116)(H,93,111)(H,94,113)(H,95,114)(H,96,109)(H,97,115)(H,98,112)/t55-,66+,67-,68-,69+,70+,71+,72-,73-,74-,75+,77+,86-/m1/s1 |
Clave InChI |
WWCRPILXUJCJJY-BOBOULLOSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O4)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
SMILES canónico |
CCCCC1=CC=C(C=C1)CNC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O4)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


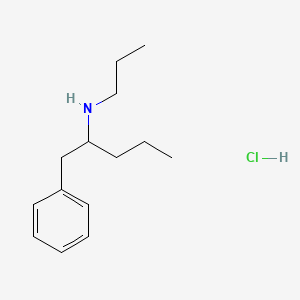
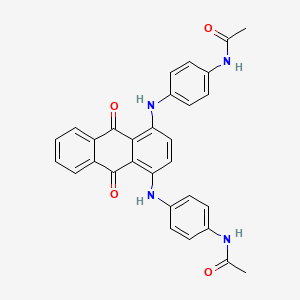
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)


![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)

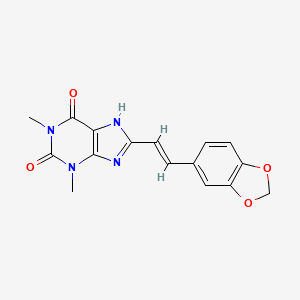

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
